molecular formula CH2S6 B091399 Hexathiepane CAS No. 17233-71-5

Hexathiepane

Cat. No.: B091399
CAS No.: 17233-71-5
M. Wt: 206.4 g/mol
InChI Key: JMYWPEQXUQGQNF-UHFFFAOYSA-N
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Description

Hexathiepane (CAS 17233-71-5) is a synthetic, sulfur-rich macrocyclic compound with the molecular formula CH2S6 and an average molecular weight of 206.4 g/mol . It belongs to the class of organic compounds known as organoheterocyclic compounds, characterized by a seven-membered ring consisting of one methylene group and six sulfur atoms . This compound is a solid with a melting point of 90°C . This compound is a subject of interest in several advanced research areas. In Materials Science , its structure as a heptasulfur-containing macrocycle makes it a candidate for investigation in the development of novel sulfur-rich polymers and as a potential component in lithium-sulfur battery cathode materials . In Analytical and Environmental Chemistry , it has been detected as a volatile component in various mushroom species, including common mushrooms ( Agaricus bisporus ) and oyster mushrooms ( Pleurotus ostreatus ), suggesting its potential role as a biomarker . Furthermore, its reported formation from simple precursors like carbon disulfide under simulated hydrothermal vent conditions has sparked interest in Astrobiology and Prebiotic Chemistry , suggesting a potential abiotic formation pathway relevant to extraterrestrial chemistry . Several synthetic methodologies have been developed for its production. A prominent route involves the nucleophilic "unzipping" of acetylated trisulfides with reagents like morpholine at low temperatures . Another efficient method is the fluoride anion-catalyzed sulfurization of thioketones with elemental sulfur, which activates in situ generation of fluoropolysulfide anions that react with the C=S bond . It can also be formed via the abiotic reaction of carbon disulfide and oxalic acid under hydrothermal conditions . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the relevant material safety data sheet prior to handling and adhere to all laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17233-71-5

Molecular Formula

CH2S6

Molecular Weight

206.4 g/mol

IUPAC Name

hexathiepane

InChI

InChI=1S/CH2S6/c1-2-4-6-7-5-3-1/h1H2

InChI Key

JMYWPEQXUQGQNF-UHFFFAOYSA-N

SMILES

C1SSSSSS1

Canonical SMILES

C1SSSSSS1

melting_point

90°C

Other CAS No.

17233-71-5

physical_description

Solid

Synonyms

Hexathiepane

Origin of Product

United States

Synthetic Methodologies for Hexathiepane

Chemo-selective Synthesis Routes

Chemo-selective syntheses of hexathiepane involve the direct formation of the this compound ring from acyclic or simpler cyclic precursors, often with a high degree of control over the final product.

Nucleophilic "Unzipping" Reactions of Polysulfides

A notable method for synthesizing this compound involves the nucleophilic "unzipping" of certain polysulfide derivatives. acs.orgresearchgate.net This process has been observed in reactions involving acetylated trisulfides. For instance, the reaction of an acetylated trisulfide with morpholine (B109124) in tetrahydrofuran (B95107) (THF) at a low temperature of -40°C has been shown to produce a mixture of sulfur-rich heterocycles, including pentathiepane and this compound. acs.orgresearchgate.net The formation of these products is thought to proceed through a dithiirane (B14625396) or an isomeric thiosulfine intermediate. acs.orgresearchgate.net

Similarly, treating α-chloro sulfenyl chloride with sodium sulfide (B99878) in anhydrous THF at -40°C also yields a mixture containing pentathiepane and this compound. acs.orgresearchgate.net The proposed mechanism for the formation from the acetylated trisulfide likely begins with the generation of a non-isolable tetrathiane intermediate. researchgate.net

Sulfurization Reactions Catalyzed by Anions

Anion-catalyzed sulfurization reactions provide another avenue for the synthesis of sulfur-rich heterocycles, including this compound. mdpi.com These reactions utilize elemental sulfur as the sulfur source and are activated by the presence of specific anions. mdpi.com

Fluoride (B91410) anions have proven to be effective catalysts for the sulfurization of thioketones with elemental sulfur. mdpi.comresearchgate.net This method leads to the formation of diverse sulfur-rich heterocycles. The reaction mechanism involves the in situ generation of nucleophilic fluoropolysulfide anions (FS(n)⁻), which then react with the carbon-sulfur double bond of the thioketone. mdpi.comresearchgate.net

In a specific example, the fluoride anion-catalyzed sulfurization of 2,2,4,4-tetramethyl-3-thioxocyclobutanone led to the formation of a spirocyclic 1,2,3,4,5,6-hexathiepane as one of the products. mdpi.com The formation of this seven-membered ring is consistent with the known tendency for the cyclization of initial anionic adducts to form rings containing both sulfur and carbon atoms. mdpi.comresearchgate.net The reaction conditions, such as the choice of solvent (THF or DMF) and the fluoride source (tetrabutylammonium fluoride or cesium fluoride), can influence the product distribution due to factors like solubility and the presence of water. mdpi.comresearchgate.net

Halogenation of Bis(disulfides)

The halogenation of bis(disulfides) has been explored as a potential route to hexathiepanes, although with limited success in isolating pure products. aphrc.org This method has been shown to produce a mixture of sulfur-containing heterocycles, including hexathiocanes, hexathiepanes, and tetrathiolanes. aphrc.org While the formation of this compound was observed, the purification and isolation of the compound from the resulting mixture proved to be challenging. aphrc.org

Reactions Involving Thionyl Chloride

Reactions involving thionyl chloride have also led to the formation of this compound, particularly in cases of extensive sulfur scrambling. researchgate.netacs.org In one instance, the reaction of a specific hydrazone derivative resulted in the formation of 1,2,3,4,5,6-hexathiepane. researchgate.netacs.org This outcome highlights the complex and sometimes unpredictable nature of reactions involving sulfur-rich compounds, where significant rearrangements can occur. researchgate.netacs.org

Precursor-Based and Intermediary Compound Transformations

This compound can also be formed through the transformation of precursor compounds under specific conditions. One such example is the abiotic synthesis of organic compounds from carbon disulfide under hydrothermal conditions. nih.govscience.govresearchgate.net In experiments simulating hydrothermal vent environments, aqueous solutions of carbon disulfide and oxalic acid heated to 175°C for 5 hours yielded a variety of organic sulfur compounds. nih.govscience.govresearchgate.net Among the products, this compound was identified, constituting 1.4% of the major compounds formed. nih.govscience.govresearchgate.net This suggests that this compound can be generated in environments rich in simple carbon and sulfur sources under elevated temperatures and pressures.

Acetylated Trisulfane (B228730) Conversions

The conversion of acetylated trisulfanes presents a viable route for the synthesis of this compound derivatives. Research has shown that treatment of an acetylated trisulfane, which can be prepared in a two-step process from 2,2,4,4-tetramethylcyclobutane-1,3-dithione, with morpholine in a tetrahydrofuran (THF) solution leads to the formation of the corresponding this compound. uzh.ch

Another study describes a similar "unzipping" reaction. When an acetylated trisulfide was reacted with morpholine in THF at a temperature of -40 °C, a mixture of sulfur-rich heterocycles was formed, identified as a pentathiepane and a this compound. acs.orgresearchgate.net This method highlights the utility of controlled sulfur extrusion from a linear polysulfane chain to form cyclic structures. The formation of these products is believed to proceed through an intermediate dithiirane or an isomeric thiosulfine. acs.orgresearchgate.net

Table 1: Synthesis of this compound via Acetylated Trisulfane Conversion

Starting Material Reagents Solvent Temperature Product(s) Reference(s)
Acetylated trisulfane derivative of 2,2,4,4-tetramethylcyclobutanone Morpholine THF Not specified This compound derivative uzh.ch

Carbene Additions to Elemental Sulfur Rings

The reaction of carbenes or their precursors, such as diazo compounds, with elemental sulfur (most commonly the crown-shaped S₈ molecule, cyclooctasulfur) is a known method for synthesizing sulfur-containing heterocycles. While this method has been successfully used to create cyclic tetrasulfides and other sulfur-rich rings, the direct synthesis of this compound through this route is less commonly reported. oup.com The reaction of a sterically hindered diazomethane (B1218177) with cyclooctasulfur has been shown to produce an octathionane (an eight-membered sulfur ring with a carbon atom) and an episulfide. oup.com The formation of different cyclic polysulfides can be influenced by the purity of the elemental sulfur used, as it may contain various ring sizes (S₅-S₈). oup.com

Formation from Thioketones and Thiochalcones

This compound derivatives can be synthesized through the sulfurization of specific thioketones using elemental sulfur in the presence of a catalyst. The fluoride anion has been demonstrated as an effective activator for elemental sulfur. mdpi.com In these reactions, nucleophilic fluoropolysulfide anions (FS(8-x)⁻) are generated in situ and react with the carbon-sulfur double bond of the thioketone. mdpi.comresearchgate.net An alternative pathway for an initial anionic adduct, formed by the attack of these polysulfide anions onto the C=S group, can lead to the formation of a 1,2,3,4,5,6-hexathiepane. mdpi.comresearchgate.net For instance, the reaction involving 2,2,4,4-tetramethyl-3-thioxocyclobutanone can yield a this compound derivative. researchgate.net

In contrast, the sulfurization of α,β-unsaturated thioketones, known as thiochalcones, using a fluoride anion catalyst is generally slow and inefficient for producing hexathiepanes. mdpi.comresearchgate.net However, alternative protocols, such as using triphenylphosphine (B44618) as a catalyst, can facilitate the synthesis of other sulfur-rich heterocycles like 3H-1,2-dithioles from thiochalcones. mdpi.comresearchgate.net

Reactions Involving Xylose and Thiamin

The formation of this compound has been reported in the context of food chemistry, specifically from the reaction mixture of xylose and thiamin. umanitoba.ca This reaction is relevant to the development of flavors during the cooking of food, as thiamin (Vitamin B1) is a known precursor to many sulfur-containing aroma compounds. The degradation of thiamin and its subsequent reactions with other components like the pentose (B10789219) sugar xylose can lead to a variety of volatile and non-volatile compounds, including cyclic polysulfides such as this compound. umanitoba.ca

Abiotic and Environmental Synthesis Pathways

This compound can also be formed through non-biological, or abiotic, processes occurring under specific environmental conditions, such as those found in hydrothermal systems or during pyrolysis.

Hydrothermal Conditions and Carbon Disulfide Reactions

Studies simulating oceanic sulfur-rich hydrothermal systems have demonstrated the abiotic synthesis of a range of organic sulfur compounds from carbon disulfide (CS₂). science.govnih.govresearchgate.net These experiments are of interest to geochemists and astrobiologists studying the origins of organic matter. In aqueous solutions of carbon disulfide and oxalic acid heated to 175°C, this compound was identified as one of the products. science.govnih.govresearchgate.net After a 5-hour reaction period, this compound constituted approximately 1.4% of the total organic sulfur compounds formed. science.govnih.govresearchgate.netresearchgate.net This indicates that the formation of cyclic polysulfides is a feasible process in certain geological environments.

Table 2: Product Distribution from Hydrothermal Synthesis with Carbon Disulfide (5 hours at 175°C)

Compound Relative Abundance (%) Reference(s)
Dimethyl polysulfides 54.5 science.govnih.govresearchgate.net
Methyl perthioacetate 27.6 science.govnih.govresearchgate.net
Dimethyl trithiocarbonate 6.8 science.govnih.govresearchgate.net
Trithianes 2.7 science.govnih.govresearchgate.net
This compound 1.4 science.govnih.govresearchgate.netresearchgate.net
Trithiolanes 0.8 science.govnih.govresearchgate.net

Pyrolytic Formation Mechanisms

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can also lead to the formation of sulfur-containing compounds. While the direct pyrolytic synthesis of this compound is not extensively detailed, related processes have been described. For example, the pyrolysis of gem-disulfenyl dichlorides has been shown to produce tetrathianes, suggesting that thermal fragmentation and rearrangement of sulfur-containing precursors can lead to cyclic polysulfides. aphrc.org Furthermore, this compound has been identified as a minor component in shiitake mushrooms, where its formation may be linked to thermal processes or enzymatic action on sulfur-containing precursors. researchgate.net The self-heating of materials like coal-waste in oxygen-deficient environments, which constitutes a pyrolytic condition, leads to the thermal cracking of organic matter and the generation of various organic compounds. researchgate.net

Reaction Mechanisms and Chemical Transformations of Hexathiepane

Fundamental Mechanistic Insights

The chemistry of hexathiepane and its derivatives is intrinsically linked to the behavior of highly reactive sulfur-rich intermediates. Understanding its formation and transformations requires insight into stepwise reaction pathways, the nature of its precursors, and the types of cycloadditions it can undergo.

The formation of hexathiepanes is not a direct process but rather proceeds through a series of reactive intermediates. Key among these are dithiiranes and their isomeric ring-opened forms, thiosulfines (thiocarbonyl S-sulfides). researchgate.netacs.org These species are typically generated in situ and are highly reactive.

One established pathway involves the fluoride (B91410) anion-catalyzed sulfurization of thioketones with elemental sulfur (S₈). researchgate.net In this process, the fluoride anion acts as a superior activator for elemental sulfur. researchgate.net The reactive species are nucleophilic fluoropolysulfide anions that react with the thioketone's C=S bond. This leads to the formation of a dithiirane (B14625396) intermediate, which is in equilibrium with its diradical or zwitterionic form. researchgate.net This key intermediate can then undergo further reactions, including intramolecular insertions or dimerizations, that ultimately lead to sulfur-rich heterocycles like this compound. researchgate.net

Another method involves the nucleophilic "unzipping" of acetylated polysulfides with a base like morpholine (B109124). acs.org For instance, the reaction of an acetylated trisulfide with morpholine at low temperatures (-40 °C) generates a mixture of a pentathiepane and a this compound. acs.org This transformation is also believed to proceed through the formation of a dithiirane and/or a thiosulfine intermediate. acs.org

The characterization of these intermediates is often indirect due to their high reactivity, but their existence is supported by trapping experiments and the nature of the final products. researchgate.netresearchgate.net

Zwitterionic species play a crucial, albeit transient, role in the mechanistic pathways leading to this compound. As mentioned, dithiiranes, which are key intermediates in this compound synthesis, are understood to exist in a dynamic equilibrium with their ring-opened valence isomers. researchgate.net These open forms can be described as diradicals or, significantly, as zwitterions. researchgate.net

The formation of these zwitterionic intermediates is particularly relevant in polar reaction environments and is influenced by the electronic nature of the substituents on the precursor molecule. nih.gov While direct isolation of these zwitterions in this compound synthesis is challenging, their involvement is a cornerstone of the proposed mechanisms. researchgate.netnih.gov Theoretical and computational studies on related cycloaddition reactions suggest that the formation of zwitterionic intermediates is plausible, especially when polar interactions between reactants are strong. nih.govmdpi.com The zwitterionic character of the intermediates helps to explain the subsequent bond formations and rearrangements that occur on the path to the stable this compound ring.

The precursors to this compound, particularly thiosulfines, are excellent examples of 1,3-dipoles. A 1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile that forms a five-membered ring. wikipedia.org Thiosulfines can react with various dipolarophiles, including other thiocarbonyl compounds, in a [3+2] cycloaddition manner to yield five-membered heterocycles like 1,2,4-trithiolanes. researchgate.netuzh.ch

More complex cycloadditions involving these intermediates have also been observed. In the dimerization of certain chroman-4-one-derived thiosulfines, an unprecedented concerted [3+5] cycloaddition can occur, leading to an eight-membered ring. researchgate.netacs.org In this specific interaction, one molecule of the thiosulfine behaves as a 1,5-dipole while a second molecule acts as a 1,3-dipole. researchgate.net While this does not directly form this compound, it illustrates the diverse cycloaddition capabilities of its immediate precursors.

Electrocyclization, a reaction that involves the formation of a sigma bond between the ends of a linear conjugated system, is also relevant. Thiocarbonyl ylides, which are related sulfur-containing intermediates, are known to undergo 1,3-dipolar electrocyclization to form thiiranes or 1,5-dipolar electrocyclization to yield 1,3-oxathioles. uzh.ch The formation of the dithiirane ring, a direct precursor to this compound, can be viewed as an electrocyclization of the open zwitterionic/diradical thiosulfine structure. researchgate.net

Role of Zwitterionic Intermediates

Ring System Chemistry and Interconversion

The seven-membered ring of this compound is not static; it can undergo a variety of rearrangements and interconversions with other ring systems. These transformations are influenced by reaction conditions and the presence of other reagents.

Ring Expansion Pathways

This compound can be formed through ring expansion pathways from smaller sulfur-containing rings. The sulfurization of certain thioketones, for example, can lead to the formation of this compound derivatives. mdpi.comresearchgate.net This process is thought to proceed through the formation of intermediate species like dithiiranes, which can then undergo intramolecular insertion of sulfur atoms to expand the ring. mdpi.comresearchgate.net The formation of a spirocyclic 1,2,3,4,5,6-hexathiepane has been observed as a product in the fluoride anion-catalyzed sulfurization of a thioketone, demonstrating a clear pathway to this ring system. mdpi.com In some cases, this compound is formed alongside other sulfur-rich heterocycles like pentathiepanes, indicating competing ring expansion and sulfur transfer reactions. acs.org

Dimerization Mechanisms (e.g., [3+3] and [3+5] Cycloadditions)

While not a direct reaction of this compound itself, the dimerization of related sulfur-containing intermediates can lead to its formation through subsequent sulfur scrambling. For example, the dimerization of thiosulfines can proceed through different cycloaddition pathways, such as [3+3] and [3+5] cycloadditions, to form various tetrathianes and oxatetrathiocins. researchgate.net In at least one case, extensive sulfur scrambling following these dimerization reactions resulted in the formation of a 1,2,3,4,5,6-hexathiepane derivative. researchgate.netacs.org This highlights the complex reaction cascades that can ultimately lead to the this compound ring system.

Interconversion with Related Cyclic Polysulfides

This compound exists in a chemical landscape populated by a variety of other cyclic polysulfides. Interconversion between these different ring systems is a common theme. For example, the reaction of a dianion with thionyl chloride can produce a complex mixture that includes 1,2,3,4,5,6-hexathiepane along with other cyclic polysulfides like 1,2,3,5,6,7-hexathiocane and 1,2,3,5,6-pentathiepane. researchgate.net The formation of this compound alongside pentathiepane has also been observed in the "unzipping" reactions of acetylated disulfides and trisulfides. acs.org Furthermore, extensive sulfur scrambling under mild conditions can lead to the formation of hexathiepanes from thioketone S-sulfides. tandfonline.com This indicates that this compound is often part of a dynamic equilibrium with other sulfur-rich rings.

Reactivity with Organic and Inorganic Reagents

This compound and its precursors react with a variety of organic and inorganic reagents, leading to a diverse range of products. The nature of these reactions is highly dependent on the specific reagent and reaction conditions.

The formation of this compound has been observed in reactions involving both organic and inorganic sulfur sources. For instance, it can be formed from the reaction of valine decomposition products with inorganic sulfur compounds during pyrolysis. researchgate.net In abiotic synthesis studies under hydrothermal conditions, carbon disulfide has been shown to be a precursor for the formation of this compound among other organic sulfur compounds. science.govscience.gov

The interaction of precursors to this compound with various reagents has been studied. For example, the generation of thiosulfines, which can lead to this compound, can be achieved by the "unzipping" of acetyl α-chloroalkyl disulfides with a nucleophile like morpholine. tandfonline.com The reaction of α-chloro sulfenyl chlorides with sodium sulfide (B99878) can also produce a mixture containing this compound. acs.org Furthermore, the fluoride anion has been used as a catalyst to activate elemental sulfur for the sulfurization of thioketones, in some cases leading to this compound derivatives. mdpi.comresearchgate.net

The following table provides a summary of the key reactions discussed:

Reaction TypeReactantsReagents/ConditionsProducts
Disproportionation ThiosulfinesMild conditionsMixture of sulfur heterocycles
Desulfurization Cyclic tin polysulfidesPhosphinesStannanethiones (expected)
Desulfurization OctathionaneTriphenylphosphine (B44618)Pentathiane and this compound
Ring Expansion ThioketonesFluoride anion, elemental sulfurSpirocyclic hexathiepanes
Dimerization/[3+5] Cycloaddition Thiosulfines-Oxatetrathiocins, this compound (via sulfur scrambling)
Interconversion DianionThionyl chlorideThis compound, Hexathiocane, Pentathiepane
Interconversion Acetylated disulfides/trisulfidesMorpholinePentathiepane and this compound
Formation Valine decomposition productsInorganic sulfur, pyrolysisThis compound
Formation Carbon disulfideHydrothermal conditionsThis compound and other polysulfides

Reactions with Nucleophilic Species (e.g., Sulfenate Anions, Cyanide Ions)

The sulfur-sulfur bonds in polysulfanes like this compound are prone to cleavage by nucleophiles. Strong thiophiles, or sulfur-loving nucleophiles, can readily open the S-S single bond in a polysulfane chain. mundialsiglo21.com This reactivity is a general feature of compounds containing catenated sulfur atoms.

The reaction with cyanide ions (CN⁻) is a characteristic transformation of polysulfides. Cyanide is a potent nucleophile that attacks the sulfur chain, leading to a nucleophilic displacement reaction. iwaponline.com This process typically involves the cleavage of an S-S bond and can result in the formation of thiocyanate (B1210189) (SCN⁻) ions. While specific studies detailing the reaction of isolated this compound with cyanide are not extensively documented, the general mechanism for polysulfanes involves the nucleophilic attack of cyanide on one of the sulfur atoms, causing the ring to open.

In related studies, the treatment of gem-disulfenyl dichlorides with cyanide ions resulted in a reduction reaction, yielding 1,2,4-trithiolanes, rather than a simple substitution. aphrc.org This highlights that the reaction pathway can be influenced by the specific structure of the sulfur-containing starting material. The formation of 1,2,4-trithiolane (B1207055) has also been noted in analyses of Parkia speciosa seeds, which naturally contain this compound. nih.gov

Sulfenate anions (RSO⁻) are also recognized as valuable sulfur nucleophiles in organic synthesis. unifi.it Their reactions often involve selective S-functionalization. unifi.it Although direct experimental data on the reaction between sulfenate anions and this compound is limited, based on their established nucleophilicity, they would be expected to attack the this compound ring, leading to ring-opening and the formation of new, more complex sulfur-containing linear chains or different heterocyclic systems.

Table 1: Summary of Reactions with Nucleophilic Species

Nucleophile Reagent Example Expected Reaction Type Potential Products Citation
Cyanide Ion KCN, NaCN Nucleophilic Displacement / Reduction Ring-opened polysulfanes, Thiocyanates, 1,2,4-Trithiolanes iwaponline.comaphrc.org
Sulfenate Anion RSO⁻Na⁺ Nucleophilic Attack / S-Functionalization Linear polysulfanes with sulfenate termini unifi.it
Thiolate Anion RS⁻ Nucleophilic Displacement Ring-opened polysulfanes mundialsiglo21.com

Transformations Involving Organometallic Reagents

The interaction of this compound with organometallic reagents is not extensively detailed in the literature. However, the reactions of other thiocarbonyl compounds and related sulfur heterocycles with organometallics provide insight into potential transformations. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles that can react with sulfur-containing functional groups. researchgate.netyoutube.comyoutube.com

For instance, studies on thioketones have shown that their reaction with Grignard and organolithium reagents can proceed via a thiophilic attack, where the nucleophilic carbon of the organometallic reagent attacks the sulfur atom. researchgate.netuzh.ch A similar reaction pathway could be hypothesized for this compound, where the organometallic reagent attacks one of the sulfur atoms in the ring, leading to cleavage of a sulfur-sulfur bond and the formation of a new carbon-sulfur bond.

In a related context, di-t-butyl ketone hydrazone reacts with disulfur (B1233692) dichloride to yield products including pentathianes and hexathiepanes. researchgate.net While this describes a synthesis of the this compound ring system rather than its transformation, it underscores the complex interplay between organosulfur compounds and reagents that can have organometallic character or are used in organometallic reaction sequences. The use of less reactive organometallic species, such as lithium dialkylcuprates (Gilman reagents), allows for more controlled reactions, such as the single addition to an acid chloride to form a ketone, preventing the double addition often seen with Grignard reagents. youtube.com This suggests that the choice of organometallic reagent could potentially control the reactivity and product distribution in reactions with polysulfanes like this compound.

Table 2: Potential Transformations with Organometallic Reagents Based on Related Compounds

Reagent Type Reagent Example Potential Reaction Type Plausible Outcome for this compound Citation
Grignard Reagent CH₃MgBr Thiophilic Nucleophilic Attack Ring-opening, formation of alkylated polysulfanes researchgate.netyoutube.com
Organolithium CH₃Li Thiophilic Nucleophilic Attack Ring-opening, formation of alkylated polysulfanes researchgate.netuzh.ch
Gilman Reagent (CH₃)₂CuLi Milder Nucleophilic Attack Potentially more selective ring-opening or functionalization youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation of Hexathiepane

X-ray Crystallographic Analysis for Molecular Geometry

Research findings indicate that the seven-membered ring of hexathiepane derivatives typically adopts a chair conformation. researchgate.netresearchgate.net This geometry is comparable to that of related sulfur-rich heterocycles, such as hexathiagermepane and hexathia-stannepane. researchgate.net The this compound ring, with the formula CS6, is described as having almost C2 symmetry. mundialsiglo21.com The conformation is also influenced by intermolecular interactions in the crystal lattice, such as non-classical hydrogen bonds, which can stabilize the packing of molecules in the unit cell. nih.goviucr.org While detailed crystallographic data for the unsubstituted parent compound, 1,2,3,4,5,6-hexathiepane (CH₂S₆), is not widely published, analyses of its derivatives provide the foundational understanding of its molecular geometry. mdpi.comnih.gov

Table 1: Summary of X-ray Crystallographic Findings for this compound and Its Derivatives
Structural FeatureDescriptionReference
Ring ConformationAdopts a chair-like geometry. researchgate.netresearchgate.net
Molecular SymmetryThe CS₆ ring possesses almost C₂ symmetry. mundialsiglo21.com
AnalogyGeometry is similar to hexathiagermepane and hexathia-stannepane. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is indispensable for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton NMR (¹H-NMR) is used to identify the hydrogen atoms in a molecule. In the case of this compound derivatives, ¹H-NMR spectra are used to confirm the presence and chemical environment of protons on the carbon backbone. For instance, in a study of a spirocyclic 1,2,3,4,5,6-hexathiepane derivative, the ¹H-NMR spectrum showed eight distinct signals for the methyl groups, indicating a complex isomeric mixture. mdpi.com For the parent 1,2,3,4,5,6-hexathiepane, predicted spectral data are available. np-mrd.org

Table 2: Predicted ¹H-NMR Spectral Data for 1,2,3,4,5,6-Hexathiepane
ParameterValueReference
SolventD₂O np-mrd.org
Frequency100 MHz np-mrd.org
ProtonsCH₂ np-mrd.org

Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in a structure typically gives a distinct signal. In the analysis of a spirocyclic this compound, the ¹³C-NMR spectrum was crucial for its identification, revealing a characteristic signal for the spiro-carbon atom at 95.6 ppm. mdpi.com This, along with other signals, allowed for the unambiguous structural assignment of the sulfur-rich heterocycle. mdpi.com Predicted ¹³C-NMR data for the parent this compound molecule have also been calculated. np-mrd.org

Table 3: Predicted ¹³C-NMR Spectral Data for 1,2,3,4,5,6-Hexathiepane
ParameterValueReference
SolventD₂O np-mrd.org
Frequency25 MHz np-mrd.org
Carbon AtomCH₂ np-mrd.org

1H-NMR Applications

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. The dissociation of ionized this compound under EI involves two primary parallel reactions: the ejection of a sulfur atom (S) and the elimination of a thioformaldehyde (B1214467) molecule (CH₂S). aip.org This process leads to the formation of characteristic fragment ions. The resulting mass spectrum shows an ion at m/z 174, corresponding to the [M–S]⁺· ion, and another at m/z 160 for the [M–CH₂S]⁺· ion. aip.org Further fragmentation involves a series of subsequent sulfur unit eliminations. aip.org The NIST mass spectrometry library lists a top peak at m/z 142 for this compound. nih.gov

Table 4: Characteristic Fragments in the Electron Ionization Mass Spectrum of this compound
Ion (m/z)Fragment FormulaDescriptionReference
206[CH₂S₆]⁺·Molecular Ion (M⁺·) aip.org
174[CH₂S₅]⁺·Loss of one sulfur atom [M-S]⁺· aip.org
160[S₅]⁺·Loss of thioformaldehyde [M-CH₂S]⁺· aip.org
142Not SpecifiedTop Peak in NIST Library nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. nih.gov This integration allows for the identification of individual components within a complex mixture. This compound has been identified as a volatile or semi-volatile organic compound in a variety of natural and environmental samples using GC-MS. For example, it has been detected in the essential oils of Lentinula edodes (shiitake mushrooms) and Gallesia integrifolia, as well as in wild garlic extracts and sewage samples. oup.commdpi.comresearchgate.netmdpi.comelsevier.es The identification is based on matching the mass spectrum of the eluted compound to library data and its retention index. mdpi.comelsevier.es

Table 5: Detection of this compound in Various Matrices by GC-MS
Sample MatrixReported Retention Index (RI)Reference
Lentinula edodes (dried)1615 mdpi.com
Gallesia integrifolia Fruit Essential Oil1916 elsevier.es
Gallesia integrifolia Leaf Essential Oil1879 ms-editions.cl
SewageRetention Time: 38.74 min oup.com
Allium ursinum L. (Wild Garlic) OilRetention Time: 36.888 min mdpi.com

Electron Ionization Mass Spectrometry Techniques

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone analytical technique for the elucidation of a chemical compound's empirical formula. In the study of this compound, this method provides a quantitative determination of the mass percentages of its constituent elements—carbon, hydrogen, and sulfur. The primary goal is to compare the experimentally derived values with the theoretically calculated percentages based on the proposed molecular formula, thereby confirming the compound's stoichiometry.

For this compound, which has a molecular formula of CH₂S₆, the analysis provides fundamental evidence for its composition. hmdb.ca This process involves the combustion of a pure sample of the compound, and the resulting combustion products are measured to determine the precise quantities of each element present. The successful synthesis and purity of the compound are validated when the experimental percentages closely align with the theoretical values.

Detailed research findings confirm that elemental analysis, often used in conjunction with mass spectrometry and X-ray crystallography, is a standard procedure for the characterization of sulfur-rich heterocycles, including derivatives of this compound. mdpi.comresearchgate.netscience.gov For instance, the structural elucidation of newly synthesized spirocyclic 1,2,3,4,5,6-hexathiepanes relied on spectroscopic data and elemental analysis to confirm their molecular formula. mdpi.comresearchgate.net While specific experimental data for the parent this compound is sparsely published, the theoretical values serve as the benchmark for its identification.

The comparison between theoretical and experimental values is presented below. A strong correlation confirms that the correct ratio of atoms has been assembled into the target molecule.

Table 1: Elemental Composition Data for this compound (CH₂S₆)

ElementTheoretical Percentage (%)Experimental Percentage (%)
Sulfur (S)93.20%Typically aligns within ±0.4% of the theoretical value in a pure sample.
Carbon (C)5.82%Typically aligns within ±0.4% of the theoretical value in a pure sample.
Hydrogen (H)0.98%Typically aligns within ±0.4% of the theoretical value in a pure sample.

Note: Theoretical percentages are calculated based on the molecular formula CH₂S₆ and atomic masses from the periodic table (C: 12.011, H: 1.008, S: 32.065). Experimental values are determined in a laboratory setting.

Theoretical and Computational Chemistry Approaches to Hexathiepane Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of hexathiepane. Methods like ab initio molecular orbital theory and density functional theory (DFT) are employed to model its electronic structure and predict its reactivity. nih.govrsc.org These theoretical models are crucial for comprehending the steric, electronic, and stereoelectronic interactions that govern the behavior of sulfur-containing heterocycles. nih.govrsc.org

Studies on related sulfur homocycles, such as heptasulfur (S₇), provide valuable insights applicable to this compound. For instance, investigations into the potential energy hypersurface of S₇ have been performed using high-level ab initio calculations at the G3X(MP2) level of theory. acs.orgnih.gov Such calculations help to identify stable isomers and determine their relative energies. The reactivity of sulfur rings, including phenomena like S-S bond activation through electron polarization, can also be modeled, as demonstrated in studies of S₇ complexes with cations like Li⁺. acs.orgnih.gov The insights gained from these calculations on all-sulfur rings form a basis for understanding the electronic environment within the this compound ring, where one sulfur atom is replaced by a methylene (B1212753) group.

The reactivity of organosulfur compounds is often explored through rigorous quantum chemical analysis of the changes in electron density along a reaction path. science.gov For substituted this compound derivatives, computational studies can elucidate reaction mechanisms, such as cycloadditions or sulfur scrambling, by modeling the energies of reactants, transition states, and products. acs.org

Conformational Analysis of the Seven-Membered Ring

The seven-membered ring of this compound is not planar and can adopt several conformations. Conformational analysis, aided by computational methods, is essential for identifying the most stable three-dimensional structures and the energy barriers between them.

For the closely related heptasulfur (S₇) ring, computational studies have identified a chair-like conformation of Cₛ symmetry as the most stable structure (the global minimum on the potential energy surface). acs.orgnih.gov A boat-like conformer has been calculated to be significantly less stable. acs.orgnih.gov Seven-membered rings are known for undergoing facile pseudorotation, a process where one chair form converts into an equivalent one through a low-energy transition state. acs.org For S₇, this process has a very low calculated energy barrier of only 5.6 kJ mol⁻¹, passing through a transition state with C₂ symmetry. acs.orgnih.gov

These findings are highly relevant to this compound. The this compound ring (CS₆) is also known to adopt a chair conformation, which is similar to the geometry found in related hexathia-metallacycles like hexathiagermepane and hexathiastannepane. researchgate.net Some calculations suggest the this compound ring has a structure with almost C₂ symmetry. mundialsiglo21.com The dynamic nature of the ring, similar to that observed in related pentathiepanes, is also indicated by spectroscopic studies. mdpi.com

Table 1: Calculated Relative Energies of Heptasulfur (S₇) Conformers Data is for the related S₇ ring, providing a model for this compound's conformational behavior.

ConformerPoint GroupRelative Energy (kJ mol⁻¹)Reference
ChairCₛ0.0 (Global Minimum) acs.org, nih.gov
BoatC₁12.1 acs.org, nih.gov
Pseudorotation Transition StateC₂5.6 acs.org, nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping the potential reaction pathways for the formation and transformation of this compound and its derivatives. By calculating the potential energy surface, researchers can identify intermediates, characterize transition state structures, and determine activation energies for various reaction steps.

For example, the formation of a spirocyclic this compound derivative has been rationalized through a postulated reaction mechanism involving the attack of fluoropolysulfide anions on a C=S group, leading to a dithiirane (B14625396) intermediate. mdpi.comresearchgate.net This intermediate can then undergo further reactions, with a known tendency for cyclization to form seven-membered rings containing sulfur and carbon atoms. mdpi.com

Modeling studies on sulfur homocycles have also provided insight into ring-opening reactions. The reaction energy for the ring opening of the S₇ chair conformer to form a stable open-chain triplet diradical has been calculated to be 133.1 kJ mol⁻¹. acs.orgnih.gov Furthermore, ab initio molecular dynamics simulations have been used to study the ring-opening of S₈ upon electronic excitation, a process that is expected to be analogous to thermally induced reactions. nsf.gov These types of calculations, which model the entire course of a reaction, are invaluable for understanding the stability and reactivity of this compound.

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to identify and characterize molecules. Theoretical calculations can provide predicted vibrational frequencies (infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and mass spectra that can be compared with experimental results.

For the chair conformer of heptasulfur (S₇), the calculated vibrational spectrum shows good agreement with experimental Raman data, validating the accuracy of the computational model. acs.orgnih.gov In the study of this compound derivatives, spectroscopic data is crucial for structure elucidation. For instance, the structure of a spirocyclic 1,2,3,4,5,6-hexathiepane was determined based on spectroscopic data, including ¹³C-NMR, which showed a characteristic chemical shift for the spiro-carbon atom. mdpi.com

Databases like the Human Metabolome Database contain predicted Gas Chromatography-Mass Spectrometry (GC-MS) spectra for this compound, providing a reference for its identification in complex mixtures. hmdb.ca The ability to accurately predict these spectroscopic parameters is a powerful tool for confirming the presence of this compound, which has been reported in natural sources like shiitake mushrooms. nih.govoceanochemistry.org

Derivatives and Analogues of Hexathiepane

Substituted Hexathiepanes

Spirocyclic Hexathiepanes

Spirocyclic compounds are characterized by a single atom that is common to two rings. In the context of hexathiepane, spirocyclic derivatives feature a spiro-fusion at one of the carbon atoms of the this compound ring. The synthesis and properties of these complex structures are subjects of ongoing research. These compounds are of interest due to their unique three-dimensional structures. sigmaaldrich.com

The construction of spirocyclic systems can be challenging. nih.gov However, various synthetic methodologies have been developed to create these intricate molecular architectures. researchgate.netrsc.org These methods often involve multi-step syntheses and the use of specialized reagents and catalysts. nih.govmdpi.com The resulting spirocyclic compounds can exhibit interesting chemical and physical properties due to their rigid and spatially defined structures. sigmaaldrich.com

Structurally Related Cyclic Sulfur Heterocycles

A number of cyclic sulfur heterocycles are structurally related to this compound, differing in ring size or the number of sulfur atoms. These compounds often share similar synthetic pathways and can exhibit related chemical behaviors.

Pentathiepanes and Tetrathiepanes

Pentathiepanes are seven-membered rings containing five sulfur atoms and two carbon atoms. researchgate.netresearchgate.net They can be synthesized through various methods, including the reaction of dithiols with elemental sulfur in liquid ammonia (B1221849) or by using sulfur monochloride (S₂Cl₂) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.netnih.gov For instance, benzopentathiepins have been synthesized from the corresponding dithiols and elemental sulfur. researchgate.net The synthesis of specific pentathiepins can be achieved from commercially available reagents in a one-pot reaction. nih.gov

Tetrathiepanes, containing a seven-membered ring with four sulfur atoms, are another related class of compounds. For example, 1,2,4,6-tetrathiepane has been synthesized from dimethyl disulfide. guidechem.comcapes.gov.br The reaction of dichloromethane (B109758) with sodium sulfide (B99878) and elemental sulfur can also yield 1,2,4,6-tetrathiepane as a minor product alongside 1,2,4-trithiolane (B1207055). uzh.ch

Tetrathianes and Trithianes

Tetrathianes are six-membered rings containing four sulfur atoms and two carbon atoms. The synthesis of these compounds can be achieved through the disproportionation of thiiranes catalyzed by ruthenium salen nitrosyl complexes. acs.org For example, the reaction of cis-stilbene (B147466) sulfide in the presence of a ruthenium catalyst yields trans-diphenyltetrathiane. acs.orgnih.gov

Trithianes are six-membered heterocycles with three sulfur atoms and three carbon atoms. wikipedia.org The most common isomer is 1,3,5-trithiane, which is the cyclic trimer of thioformaldehyde (B1214467). wikipedia.org It is typically prepared by treating formaldehyde (B43269) with hydrogen sulfide. wikipedia.org Substituted trithianes often arise from the thiation of aldehydes and ketones, where the intermediate thioaldehydes and thioketones trimerize. wikipedia.org For instance, 2,2,4,4,6,6-hexamethyl-1,3,5-trithiane (B1294623) is the trimer of thioacetone. wikipedia.org The reaction of 1,3,5-trithianes with sulfur monochloride and sodium sulfide can produce 3,5-disubstituted 1,2,4-trithiolanes. unifi.it

Trithiolanes and Dithiiranes

Trithiolanes are five-membered rings with three sulfur atoms and two carbon atoms. uzh.choup.com The 1,2,4-trithiolane structure is found in some natural products and contributes to the flavor of foods like boiled beef. uzh.chtandfonline.com They can be synthesized through various methods, including the [3+2] cycloaddition of thioketone S-sulfides with thioketones. tandfonline.com Another synthetic route involves the reaction of thione S-oxides with Lawesson's reagent. oup.comoup.com The reaction of monosubstituted thiiranes with a ruthenium salen nitrosyl catalyst can also yield 4-substituted 1,2,3-trithiolanes. acs.orgnih.gov

Dithiiranes are the smallest cyclic disulfides, consisting of a three-membered ring with two sulfur atoms and one carbon atom. iupac.org They are isomers of thiocarbonyl S-sulfides. iupac.org The synthesis of stable, isolable dithiiranes has been achieved through the oxidative hydrolysis of bicyclic 1,3-dithietanes. iupac.org The oxidation of dithiiranes can produce the corresponding dithiirane (B14625396) oxides. iupac.orgnih.gov

Hexathiocanes and Heptathiocanes

Hexathiocanes and heptathiocanes are eight-membered rings containing six and seven sulfur atoms, respectively. The synthesis of 1,2,3,5,6,7-hexathiocane has been reported. researchgate.net A novel heptathiocane derivative has also been synthesized. researchgate.net These larger polysulfanes are part of a broader class of organic polysulfides that have a high tendency to form homoatomic rings and chains. researchgate.net

Octathionanes

Octathionanes are eight-membered cyclic polysulfides containing one carbon atom, with the general formula CS₈. oup.com A notable example is the 1,2,3,4,5,6,7,8-octathionane, which has been synthesized and its crystal structure determined. oup.comjst.go.jp The synthesis of a specific octathionane was achieved through the thermal reaction of a sterically bulky diazomethane (B1218177) with elemental sulfur in benzene. oup.com The molecular structure of this octathionane has been elucidated using X-ray crystallographic analysis. oup.com The geometry of the CS₈ ring in this compound has been compared to that of the theoretically optimized cyclononasulfur (S₉). oup.com While larger cyclic polysulfides with up to 34 sulfur atoms have been detected, octathionanes (n=8) have been successfully prepared and their structures unambiguously determined through X-ray crystallography. researchgate.net

Intermediates and Precursors in this compound Formation

Thiosulfines (Thiocarbonyl S-Sulfides)

Thiosulfines, also known as thiocarbonyl S-sulfides, are organosulfur compounds with the general formula R₂CSS. wikipedia.org They are not cumulenes (R₂C=S=S) but are better classified as 1,3-dipoles. wikipedia.org Thiosulfines are often proposed as transient intermediates in the mechanisms of various reactions involving thiones. wikipedia.org For instance, the oxidation of thiobenzophenone (B74592) leads to a 1,2,4-trithiolane, a reaction believed to proceed through the cycloaddition of the intermediate thiosulfine (Ph₂CSS) to the parent thiobenzophenone (Ph₂CS). wikipedia.org

These reactive species are implicated in the formation of various sulfur-rich heterocycles. mdpi.comfigshare.comnih.gov The generation of thiosulfines can be achieved through methods such as the nucleophilic "unzipping" of acetyl α-chloroalkyl disulfides. acs.org Once formed, thiosulfines can undergo various cycloaddition reactions. wikipedia.orgresearchgate.net For example, they can be trapped by activated acetylenes or other thiones to form cycloadducts. tandfonline.com In the context of this compound formation, sulfur scrambling in certain thiosulfine reactions can lead to the formation of 1,2,3,4,5,6-hexathiepanes. acs.org The dimerization of thiosulfines can also lead to the formation of 1,2,4,5-tetrathianes. acs.org

The table below summarizes the role of thiosulfines as intermediates leading to various sulfur heterocycles.

Starting Material/PrecursorIntermediateProduct(s)Reference(s)
ThiobenzophenoneThiobenzophenone S-sulfide1,2,4-trithiolane wikipedia.org
Acetyl α-chloroalkyl disulfidesThiosulfines1,2,4-trithiolanes, 1,2,4,5-tetrathianes, 1,2,3,4,5,6-hexathiepanes acs.org
α,β-Unsaturated thioketonesα,β-Unsaturated thiosulfines3H-1,2-dithioles rsc.org

Chlorodithio Derivatives

Chlorodithio derivatives are important precursors in the synthesis of sulfur-containing heterocycles, including hexathiepanes. The mechanism for the formation of gem-disulfenyl dichlorides from active methylene (B1212753) compounds and sulfur dichloride proceeds via chlorodithio derivatives. aphrc.org The halogenation of bis(disulfides), which can be derived from these chlorodithio compounds, has been shown to produce a mixture of sulfur-rich heterocycles, including hexathiepanes, hexathiocanes, and tetrathiolanes, although their isolation in pure form can be challenging. aphrc.org

A specific example involves the reaction of 2,2,4,4-tetramethyl-3-thioxocyclobutanone with sulfur dichloride (SCl₂), which yields an α-chloro thiosulfenyl chloride. figshare.comnih.gov Further reactions of these types of sulfenyl chlorides can lead to the formation of hexathiepanes. figshare.comnih.govacs.org For instance, the treatment of an α-chloro sulfenyl chloride with sodium sulfide can produce a mixture of a pentathiepane and a this compound. figshare.comnih.govacs.org This transformation is believed to proceed through a dithiirane and/or a thiosulfine intermediate. figshare.comnih.gov

The table below outlines the generation of hexathiepanes from chlorodithio derivatives.

Starting MaterialReagentIntermediate(s)Product(s)Reference(s)
Bis(disulfides)Halogen-Hexathiepanes, Hexathiocanes, Tetrathiolanes aphrc.org
2,2,4,4-Tetramethyl-3-thioxocyclobutanoneSCl₂α-chloro thiosulfenyl chloride- figshare.comnih.gov
α-chloro sulfenyl chlorideSodium sulfideDithiirane, ThiosulfinePentathiepane, this compound figshare.comnih.govacs.org

Fluoro/Polysulfide Anions

Fluoride (B91410) anions have been identified as effective activators of elemental sulfur for the sulfurization of thioketones, leading to the formation of a variety of sulfur-rich heterocycles. mdpi.comresearchgate.net The reactive species in these reactions are in-situ generated, nucleophilic fluoropolysulfide anions (FSₓ⁻). mdpi.comresearchgate.net These anions react with the carbon-sulfur double bond of thioketones. mdpi.comresearchgate.net

The mechanism is thought to involve the carbophilic addition of the fluoropolysulfide anion to the C=S bond, forming an intermediate anion. mdpi.com This is followed by the formation of an elusive dithiirane intermediate, which exists in equilibrium with ring-opened species. mdpi.comresearchgate.net These intermediates can then undergo further reactions. While the direct synthesis of this compound via this method is not explicitly detailed in the provided search results, the formation of related sulfur-rich rings like 1,2,3,5,6-pentathiepanes through the transfer of additional sulfur atoms from fluoropolysulfide anions has been reported. mdpi.com The reaction conditions, such as the source of the fluoride anion (e.g., tetrabutylammonium (B224687) fluoride - TBAF or cesium fluoride - CsF) and the solvent (e.g., THF or DMF), play a crucial role in the product distribution. mdpi.comresearchgate.netresearchgate.net The presence of water when using TBAF can also lead to the formation of unexpected side products. mdpi.comresearchgate.netresearchgate.net

The table below summarizes the key aspects of using fluoro/polysulfide anions in the synthesis of sulfur heterocycles.

ReactantsCatalyst/ReagentKey IntermediatesResulting HeterocyclesReference(s)
Thioketones, Elemental Sulfur (S₈)Fluoride Anion (e.g., TBAF, CsF)Fluoropolysulfide anions (FSₓ⁻), Dithiiranes1,2,4,5-Tetrathianes, 1,2,3,5,6-Pentathiepanes mdpi.comresearchgate.net

Occurrence in Natural Systems and Biogenic Formation Pathways

Isolation from Fungal Species

The presence of hexathiepane has been notably identified in certain species of fungi, where it is part of a mixture of volatile sulfur compounds.

The shiitake mushroom (Lentinus edodes) is a well-known edible fungus prized for its distinctive and savory flavor, which is largely due to its rich profile of sulfur-containing compounds. Among these, this compound has been identified as a minor but significant volatile component. researchgate.netresearchgate.netnih.gov

Research has shown that the characteristic aroma of shiitake mushrooms is derived from a blend of cyclic and straight-chain sulfur compounds. researchgate.net this compound is found alongside other cyclic polysulfides such as lenthionine (B1200207) (1,2,3,5,6-pentathiepane) and 1,2,4,6-tetrathiepane. researchgate.netwikipedia.org The formation of these volatile cyclic sulfur compounds is a result of a two-step enzymatic reaction starting from a precursor molecule called lentinic acid. wikipedia.org The initial step involves the conversion of lentinic acid to desglutamyl lentinic acid by the enzyme γ-glutamyl transpeptidase. Subsequently, the enzyme cysteine sulfoxide (B87167) (C-S) lyase acts on desglutamyl lentinic acid to produce a highly reactive sulfenic acid intermediate. wikipedia.orgnih.gov This intermediate then undergoes further reactions, leading to the formation of various cyclic sulfur compounds, including this compound. wikipedia.orgnih.gov The drying process of shiitake mushrooms has been observed to influence the concentration of these sulfur compounds, with some studies indicating an increase in cyclic sulfur compounds upon drying. mdpi.com

Volatile Sulfur Compounds Identified in Lentinus edodes
Compound NameMolecular FormulaCompound Class
This compoundCH₂S₆Cyclic Polysulfide
Lenthionine (1,2,3,5,6-Pentathiepane)C₂H₄S₅Cyclic Polysulfide
1,2,4,6-TetrathiepaneC₃H₆S₄Cyclic Polysulfide
1,2,4-Trithiolane (B1207055)C₂H₄S₃Cyclic Polysulfide
1,2,4,5-TetrathianeC₂H₄S₄Cyclic Polysulfide
Dimethyl disulfideC₂H₆S₂Disulfide
Dimethyl trisulfideC₂H₆S₃Trisulfide

Presence in Plant Extracts

This compound is not limited to the fungal kingdom; it has also been detected in the extracts of certain plants known for their strong and often pungent aromas.

Parkia speciosa, commonly known as the stinky bean or petai, is a popular edible legume in Southeast Asia, recognized for its potent and characteristic odor. wikipedia.org The volatile constituents of cooked petai beans are dominated by cyclic polysulfides, with this compound being one of the identified compounds. researchgate.netnih.govfortunepublish.comfortunejournals.com

Studies on the volatile compounds of Parkia speciosa have revealed a complex mixture of sulfur-containing molecules, including 1,2,4-trithiolane, 1,3,5-trithiane, 1,2,4,6-tetrathiepane, and lenthionine, in addition to this compound. researchgate.netnih.gov The formation of these compounds is thought to be a result of the thermal degradation of sulfur-containing precursors, such as L-cysteine, during the cooking process. nih.gov The Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor, is a key route for the formation of these sulfur compounds. nih.gov

Gallesia integrifolia, a tree native to South America also known as garlic wood, is characterized by a strong garlic-like odor due to a high concentration of sulfur compounds in its essential oils. mdpi.com Research on the chemical composition of the essential oil from the fruits of Gallesia integrifolia has led to the identification of this compound as one of the volatile components. mdpi.com

The essential oil of Gallesia integrifolia fruits is rich in various organosulfur compounds, with this compound being detected alongside other sulfur-containing molecules like dimethyl disulfide, 2,4-dithiapentane, dimethyl trisulfide, 1,2,4-trithiolane, and lenthionine. mdpi.com

Selected Sulfur Compounds in Parkia speciosa and Gallesia integrifolia
Compound NameFound In
This compoundParkia speciosa, Gallesia integrifolia
1,2,4-TrithiolaneParkia speciosa, Gallesia integrifolia
LenthionineParkia speciosa, Gallesia integrifolia
1,2,4,6-TetrathiepaneParkia speciosa
Dimethyl trisulfideGallesia integrifolia

Parkia speciosa (Stinky Bean)

Proposed Biogenic Mechanisms for Cyclic Polysulfide Formation

The formation of cyclic polysulfides like this compound in biological systems is a complex process involving specific enzymatic activities and metabolic pathways.

In fungi such as Lentinus edodes, the biosynthesis of cyclic polysulfides is initiated by the enzymatic breakdown of sulfur-containing precursors. wikipedia.orgnih.gov The key enzyme in this process is C-S lyase, which catalyzes the cleavage of the carbon-sulfur bond in desglutamyl lentinic acid to produce a highly reactive sulfenic acid. wikipedia.orgnih.gov These unstable intermediates are thought to rapidly rearrange and polymerize to form the various cyclic polysulfides observed, including this compound. wikipedia.org

In plants, sulfur metabolism is intricate and involves the trans-sulfuration pathway, which is crucial for the synthesis of sulfur-containing amino acids like cysteine and methionine. nih.gov These amino acids can then serve as precursors for a wide array of sulfur compounds. The formation of polysulfides in plants is believed to proceed through complex biosynthetic routes, often involving sulfenic acids and thiosulfinates as key intermediates. mdpi.com While the specific enzymatic machinery for this compound synthesis in Parkia speciosa and Gallesia integrifolia has not been fully elucidated, it is likely that a similar mechanism involving the enzymatic transformation of sulfur-containing precursors is at play. The biosynthesis of supersulfides, which are precursors to polysulfides, is known to be mediated by enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) in the trans-sulfuration pathway. mdpi.com

This compound (CH₂S₆) is a unique, sulfur-rich heterocyclic organic compound that has been identified in various natural systems. nih.gov Its presence is often associated with organisms known for producing a diverse array of sulfur-containing compounds. This section details the known natural occurrences of this compound and explores the biogenic pathways through which it is formed, with a specific focus on its generation from the decomposition of biomolecules.

The compound has been reported in several species of fungi, most notably in shiitake mushrooms (Lentinula edodes). nih.govmdpi.com Its detection has also been noted in other common mushroom species, including the common mushroom (Agaricus bisporus) and the oyster mushroom (Pleurotus ostreatus). hmdb.ca Beyond fungi, this compound has been isolated from the red alga Chondria californica. acs.org

Chemical Transformations of Biomolecules Leading to this compound (e.g., from Valine decomposition products)

The formation of this compound in biological and geological systems is often a result of the complex chemical transformations of precursor biomolecules, particularly amino acids, under specific conditions such as heating.

Formation from Valine Decomposition

A significant pathway for this compound formation has been identified through laboratory pyrolysis studies designed to understand the chemical composition of extraterrestrial environments. In these experiments, the amino acid valine was subjected to pyrolysis in the presence of sulfur-bearing inorganic compounds. researchgate.netresearchgate.net During this high-temperature decomposition, this compound was the only sulfur-bearing organic molecule detected. researchgate.netresearchgate.net It is proposed that this compound forms from the reaction between inorganic sulfur species (such as S₃, S₆, and S₈) released during pyrolysis and the organic fragments produced from the thermal breakdown of valine. researchgate.net The main pyrolysis products of valine itself include compounds like methylpropanal and methylpropenal. researchgate.net

Key Research Findings on this compound Formation from Valine

Research Context Precursors Key Finding Reference
Laboratory Pyrolysis (Mars Simulant Studies) Valine, Jarosite (a sulfur-bearing mineral) This compound was the sole S-bearing organic compound detected. researchgate.net

Formation from Other Biomolecules

The biogenic formation of this compound is not limited to valine. Research on flavor formation in meat model systems has shown that cyclic polysulfides, including this compound, can be generated from the thermal decomposition of other amino acids. One study identified this compound as a product when the peptide glutathione (B108866) (GSH) was heated in the presence of ribose, simulating the Maillard reaction that occurs during cooking. umanitoba.ca

Furthermore, studies on the volatile compounds in shiitake mushrooms (Lentinula edodes) after different drying methods have provided quantitative data on this compound. The compound was not detected in fresh or freeze-dried samples but was present in mushrooms subjected to hot-air drying (HAD), suggesting that thermal processes are crucial for its formation from precursors within the mushroom. mdpi.com

Research Findings on this compound in Lentinula edodes

Drying Method Relative Content of this compound (%) Reference
Fresh (F) Not Detected (nd) mdpi.com
Freeze-Drying (FD) Not Detected (nd) mdpi.com
Hot-Air Drying (HAD) 0.25 mdpi.com

These findings underscore that the transformation of sulfur-containing amino acids and peptides through processes like pyrolysis and the Maillard reaction represents a key pathway for the biogenic formation of this compound.

Q & A

Basic Research Questions

Q. What analytical methods are commonly employed to identify and quantify Hexathiepane in environmental or biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is widely used for detection, as demonstrated in studies analyzing Salinator fragilis egg ribbons and estuarine mud extracts. This compound and sulfur homologs (S6, S8) are identified via spectral library matching and quantified using calibration curves with internal standards (e.g., deuterated surrogates) . For reproducibility, ensure consistent sample preparation (e.g., extraction at ~10 mg/mL concentration) and validate detection thresholds using surrogate recoveries (e.g., 69–92% recovery rates for sulfur analogs) .

Q. How does the solubility of this compound influence its detection in different matrices?

  • Methodology : this compound’s low water solubility necessitates extraction with organic solvents (e.g., dichloromethane) and concentration steps. In S. fragilis studies, higher concentrations (~10 mg/mL) were required to detect this compound, whereas lower concentrations (~1 mg/mL) failed to resolve it, highlighting the need for optimized extraction protocols . Solubility also affects environmental fate; for example, its presence in estuarine mud but absence in intertidal pebbles suggests matrix-dependent partitioning .

Q. What biological activities have been attributed to this compound in current literature?

  • Methodology : Antimicrobial activity is hypothesized based on structural similarities to lenthioine, a polysulfide from mushrooms and algae. Researchers use disk diffusion assays (e.g., FDA antimicrobial tests) to evaluate inhibitory effects. However, conflicting results (e.g., S8’s inactivity in FDA assays vs. S6’s potential bioactivity) underscore the need for solubility-adjusted bioassays .

Advanced Research Questions

Q. How can experimental designs be optimized to synthesize this compound with high purity and yield?

  • Methodology : Synthesis protocols should leverage cyclic polysulfide formation mechanisms, such as sulfurization of precursor molecules. Purification requires chromatography (e.g., silica gel column) coupled with spectroscopic validation (NMR, IR). Purity assessment via melting point determination (reported at 90°C) and elemental analysis is critical. Reference synthetic pathways from organoheterocyclic chemistry literature, avoiding over-reliance on commercial sources .

Q. How should researchers address contradictions in this compound concentration data across studies?

  • Methodology : Discrepancies, such as variable detection in S. fragilis extracts, may arise from extraction timing, storage conditions, or matrix effects. Implement controlled stability studies (e.g., analyzing fresh vs. aged extracts) and statistical meta-analysis to identify confounding variables. Use surrogate standards (e.g., D5-phenol) to normalize recovery rates and improve cross-study comparability .

Q. What spectroscopic and computational techniques confirm this compound’s structural integrity and purity?

  • Methodology : High-resolution MS (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation. Compare observed spectral data (e.g., m/z 256 for this compound) with theoretical predictions from computational tools (e.g., density functional theory). Purity is validated via HPLC-UV/Vis and differential scanning calorimetry (DSC) .

Q. How can extraction protocols for this compound be optimized in complex biological matrices?

  • Methodology : Design factorial experiments to test variables like solvent polarity, extraction time, and temperature. For S. fragilis egg ribbons, sequential extraction (non-polar followed by polar solvents) improved recovery. Quantify efficiency using spike-and-recovery experiments with isotopically labeled analogs, and validate with matrix-matched calibration curves .

Methodological Considerations

  • Data Presentation : Large datasets (e.g., GC-MS chromatograms) should be included as supplementary materials, while processed data (e.g., relative abundances) are summarized in tables .
  • Ethical Reporting : Disclose conflicts in data interpretation (e.g., undetected this compound in low-concentration extracts) and avoid overgeneralizing bioactivity claims without mechanistic evidence .
  • Literature Integration : Cite primary sources for sulfur chemistry and organoheterocyclic synthesis, avoiding non-peer-reviewed platforms like BenchChem .

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